N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide
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Overview
Description
N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide is an organic compound with the molecular formula C19H20N2O3 and a molecular weight of 324.38. This compound is characterized by its unique structure, which includes a pyridine ring, a propoxyphenoxy group, and a but-2-ynamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(2-propoxyphenoxy)pyridine with but-2-ynoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)imidates: These compounds share a similar pyridine ring structure and are used in similar applications, but they differ in their functional groups and specific chemical properties.
2-(2-propoxyphenoxy)pyridine derivatives: These compounds have a similar propoxyphenoxy group but differ in their additional substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(2-propoxyphenoxy)pyridin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-8-18(22)21-14-15-9-7-12-20-19(15)24-17-11-6-5-10-16(17)23-13-4-2/h5-7,9-12H,4,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJFDOLLDZXQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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